molecular formula C26H27N3O2 B2832858 2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2319717-80-9

2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2832858
CAS No.: 2319717-80-9
M. Wt: 413.521
InChI Key: IWGCJMABHRJAFV-UHFFFAOYSA-N
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Description

2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a piperidinyl group, and a pyridazinone core, making it a unique structure for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyridazinone core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridazinone core.

    Acetylation of the piperidinyl group: This is typically done using acetyl chloride or acetic anhydride in the presence of a base.

    Attachment of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds or cyclopropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
  • 6-Cyclopropyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
  • 6-Cyclopropyl-2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one

Uniqueness

The uniqueness of 2-[1-(2-{[1,1'-Biphenyl]-4-yl}acetyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one lies in its specific structural features, such as the cyclopropyl group and the biphenyl acetyl moiety. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6-cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25-13-12-24(22-10-11-22)27-29(25)23-14-16-28(17-15-23)26(31)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-9,12-13,22-23H,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGCJMABHRJAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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